2-(4-Methylbenzoyl)-6-methylpyridine
Description
Properties
IUPAC Name |
(4-methylphenyl)-(6-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-6-8-12(9-7-10)14(16)13-5-3-4-11(2)15-13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSUPUPGIBLKCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1164200-12-7 | |
| Record name | 2-methyl-6-(4-methylbenzoyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzoyl)-6-methylpyridine typically involves the reaction of 4-methylbenzoyl chloride with 6-methylpyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylbenzoyl)-6-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoyl or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce benzyl derivatives.
Scientific Research Applications
2-(4-Methylbenzoyl)-6-methylpyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or as a building block for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-Methylbenzoyl)-6-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Structurally related compounds differ in substituent positions and functional groups on the benzoyl or pyridine rings. Key examples include:
Key Observations :
- Substituent Position : The 6-methyl group on pyridine (vs. 5- or 4-methyl in analogues) optimizes steric and electronic effects for metal coordination .
- Benzoyl Modifications: Replacing 4-methyl with electron-withdrawing groups (e.g., cyano) reduces binding affinity in related benzoic acid derivatives , suggesting similar trends may apply to pyridine analogues.
Biological Activity
2-(4-Methylbenzoyl)-6-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, has been studied for various applications, particularly in the fields of pharmacology and agrochemicals. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a methyl group at the 4-position of the benzoyl moiety and a methyl group at the 6-position of the pyridine ring, which influences its chemical reactivity and biological interactions.
Antifungal Activity
Recent studies have investigated the antifungal properties of compounds related to this compound. A notable study synthesized various benzoyl derivatives and evaluated their efficacy against common fungal pathogens. The results indicated that certain derivatives exhibited significant antifungal activity with effective concentrations (EC50) comparable to established fungicides.
Table 1: Antifungal Activity of Pyridine Derivatives
| Compound | Pathogen | EC50 (μg/mL) | Comparison with Control |
|---|---|---|---|
| This compound | Botrytis cinerea | 10.85 | Similar to Chlorothalonil (9.97) |
| Related Compound A | Sclerotinia sclerotiorum | 15.89 | Lower than Diethofencarb (2.95) |
| Related Compound B | Botrytis cinerea | 6.45 | Superior to Carbendazim (19.20) |
The study demonstrated that the compound exhibited moderate antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, suggesting its potential as a fungicidal agent in agricultural applications .
The mechanism by which this compound exerts its antifungal effects involves several pathways:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in fungal cell wall synthesis, leading to cell lysis.
- Disruption of Membrane Integrity: By interacting with membrane components, it can compromise fungal cell integrity.
- Modulation of Signaling Pathways: The compound may affect signaling pathways critical for fungal growth and reproduction.
Case Study 1: Antifungal Efficacy
In a controlled laboratory setting, the antifungal efficacy of this compound was tested against Botrytis cinerea. The study involved treating fungal cultures with varying concentrations of the compound and measuring growth inhibition after incubation. The results indicated a dose-dependent response, with significant inhibition observed at concentrations above 10 μg/mL.
Case Study 2: Structural Optimization
Further research focused on optimizing the structure of related compounds to enhance biological activity. Modifications to the benzoyl group were explored, revealing that electron-withdrawing groups increased antifungal potency. This highlights the importance of structural features in determining biological efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
